molecular formula C17H14ClNO2 B5870069 N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide

N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide

Cat. No. B5870069
M. Wt: 299.7 g/mol
InChI Key: QBOIXDCYFVGLBU-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide, also known as ACPA, is a chemical compound that has been extensively studied for its potential use in scientific research. ACPA is a synthetic compound that belongs to the class of acrylamide derivatives. It has been found to have a range of interesting biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide acts as a selective agonist of the CB1 receptor, which is responsible for mediating the effects of endocannabinoids in the body. When N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine and serotonin. This, in turn, leads to a range of physiological effects, including pain relief, appetite stimulation, and mood modulation.
Biochemical and Physiological Effects
N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been found to have a range of interesting biochemical and physiological effects. In animal studies, N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been shown to have potent analgesic effects, making it a potential candidate for the treatment of chronic pain. It has also been found to stimulate appetite, making it a potential candidate for the treatment of eating disorders such as anorexia nervosa. Additionally, N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been found to have anxiolytic effects, making it a potential candidate for the treatment of anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide in laboratory experiments is its potency and selectivity. N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been found to be a highly selective agonist of the CB1 receptor, meaning that it can be used to specifically target this receptor in experiments. Additionally, N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide is relatively easy to synthesize and can be obtained in its pure form through column chromatography.
One of the main limitations of using N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide in laboratory experiments is its potential toxicity. N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been found to have toxic effects on the liver and kidneys in animal studies, making it important to use caution when handling this compound. Additionally, N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been found to have limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide. One area of interest is the potential use of N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide in the treatment of chronic pain. Animal studies have shown that N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has potent analgesic effects, making it a promising candidate for further research in this area.
Another area of interest is the potential use of N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide in the treatment of eating disorders. N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been found to stimulate appetite in animal studies, making it a potential candidate for the treatment of anorexia nervosa.
Finally, there is potential for further research on the mechanism of action of N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide. While N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been found to be a selective agonist of the CB1 receptor, the precise mechanism by which it exerts its effects is not well understood. Further research in this area could help to shed light on the underlying mechanisms of N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide's effects.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide involves the reaction of 4-acetylphenyl isocyanate with 2-chloro-3-phenylacryloyl chloride. The resulting compound is then purified through column chromatography to obtain N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide in its pure form. The synthesis of N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide is relatively straightforward and can be carried out in a laboratory setting.

Scientific Research Applications

N-(4-acetylphenyl)-2-chloro-3-phenylacrylamide has been extensively studied for its potential use in scientific research. It has been found to be a potent and selective agonist of the cannabinoid receptor type 1 (CB1). The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. It has been implicated in a range of physiological processes, including pain sensation, appetite regulation, and mood modulation.

properties

IUPAC Name

(Z)-N-(4-acetylphenyl)-2-chloro-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-12(20)14-7-9-15(10-8-14)19-17(21)16(18)11-13-5-3-2-4-6-13/h2-11H,1H3,(H,19,21)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOIXDCYFVGLBU-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CC=C2)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.